molecular formula C13H28 B13938147 2,2,4-Trimethyldecane CAS No. 62237-98-3

2,2,4-Trimethyldecane

Cat. No.: B13938147
CAS No.: 62237-98-3
M. Wt: 184.36 g/mol
InChI Key: ZWJKFSZYIOCMGF-UHFFFAOYSA-N
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Description

2,2,4-Trimethyldecane is a branched alkane with the molecular formula C₁₃H₂₈, consisting of a decane backbone (10 carbon atoms) with three methyl groups attached at the 2nd, 2nd, and 4th positions. This structural arrangement confers unique physical and chemical properties, including high hydrophobicity, low polarity, and thermal stability.

Properties

CAS No.

62237-98-3

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

2,2,4-trimethyldecane

InChI

InChI=1S/C13H28/c1-6-7-8-9-10-12(2)11-13(3,4)5/h12H,6-11H2,1-5H3

InChI Key

ZWJKFSZYIOCMGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Alkylation-Based Synthetic Routes

One of the most common laboratory and industrial methods for preparing 2,2,4-trimethyldecane involves the alkylation of smaller alkanes or alkenes. This method typically uses branched alkane precursors and alkyl halides under strong base catalysis.

Example Reaction:

  • Reactants: 2,2-dimethylbutane and 1-bromo-3-methylbutane
  • Catalyst/Base: Sodium hydride (NaH)
  • Conditions: Anhydrous environment, controlled temperature to avoid side reactions
  • Mechanism: The base deprotonates the alkane to form a carbanion intermediate, which then undergoes nucleophilic substitution with the alkyl halide, forming the branched decane structure.

This synthetic route allows for selective introduction of methyl groups at the 2 and 4 positions of the decane backbone, yielding this compound with good specificity.

Catalytic Cracking and Hydrogenation in Industrial Production

In industrial settings, this compound is often produced as part of complex hydrocarbon mixtures derived from petroleum refining processes. The key steps include:

  • Catalytic Cracking: Larger hydrocarbons are broken down using zeolite or platinum-based catalysts at high temperatures (typically 500–700°C) and controlled pressures.
  • Selective Hydrogenation: Unsaturated intermediates are hydrogenated to yield saturated branched alkanes.
  • Purification: Fractional distillation and chromatographic methods isolate this compound from other hydrocarbons.

These processes are optimized to maximize yield and purity while minimizing by-products. The use of zeolite catalysts is particularly advantageous due to their shape-selective properties, which favor the formation of branched alkanes like this compound.

Analytical Data and Reaction Conditions

The preparation methods are supported by chromatographic and spectrometric analyses that confirm the structure and purity of the product. Gas chromatography (GC) coupled with mass spectrometry (MS) is commonly used to monitor reaction progress and product composition.

Parameter Value / Description Reference
Molecular Formula C13H28
Molecular Weight 184.36 g/mol
Alkylation Base Sodium hydride (NaH)
Catalysts (Industrial) Zeolites, Platinum-based catalysts
Reaction Temperature Laboratory: Ambient to moderate (25–80°C) Industrial: 500–700°C (cracking)
Reaction Pressure Atmospheric (lab) to elevated (industrial)
Purification Techniques Fractional distillation, recrystallization
Analytical Techniques Gas Chromatography, Mass Spectrometry

Notes on Reaction Optimization and Purification

  • Solvent Use: In alkylation reactions, anhydrous solvents such as tetrahydrofuran or dimethylformamide are preferred to maintain reactivity and prevent side reactions.
  • Temperature Control: Maintaining moderate temperatures in laboratory synthesis prevents decomposition or undesired side reactions.
  • Catalyst Selection: Zeolite catalysts in industrial processes enhance selectivity towards branched alkanes, improving yield and reducing unwanted cracking products.
  • Purification: Post-reaction purification often involves fractional distillation under reduced pressure to separate this compound from linear and other branched alkanes.

Summary Table of Preparation Methods

Method Type Key Reactants/Conditions Advantages Limitations
Alkylation (Lab Scale) 2,2-dimethylbutane + 1-bromo-3-methylbutane + NaH High specificity, moderate conditions Requires strong base, sensitive to moisture
Catalytic Cracking (Industrial) Heavy hydrocarbons + Zeolite/Pt catalysts + High temp/pressure Scalable, high throughput Complex mixtures, requires purification
Hydrogenation Unsaturated intermediates + Hydrogen + Catalyst Saturated product formation Requires hydrogen source and catalyst recovery
Purification Fractional distillation, chromatography High purity product Energy intensive, requires equipment

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyldecane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is less prone to oxidation and reduction reactions under standard conditions.

Common Reagents and Conditions

    Halogenation: this compound can react with halogens such as chlorine or bromine in the presence of ultraviolet light to form halogenated derivatives.

    Combustion: When burned in the presence of oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.

Major Products Formed

    Halogenated Derivatives: Depending on the halogen used, products such as 2-chloro-2,2,4-trimethyldecane or 2-bromo-2,2,4-trimethyldecane can be formed.

    Combustion Products: The primary products of combustion are carbon dioxide and water.

Scientific Research Applications

2,2,4-Trimethyldecane has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography due to its well-defined retention time.

    Biology: It serves as a model compound for studying the metabolism of branched alkanes in microorganisms.

    Industry: It is used as a solvent and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyldecane is primarily physical rather than chemical. As a non-polar solvent, it can dissolve other non-polar substances, facilitating various chemical reactions and processes. Its molecular structure allows it to interact with other hydrocarbons and organic compounds through van der Waals forces.

Comparison with Similar Compounds

Research Findings and Data Gaps

Key Studies
  • Asthma Biomarkers: A 2023 study identified 2,3,6-trimethyldecane as a discriminator between asthmatic and non-asthmatic cohorts, with a sensitivity of 82% and specificity of 76% .
  • Natural Product Analysis : 2,5,6-Trimethyldecane constituted 19% of total VOCs in Ophiocordyceps sinensis, highlighting its ecological or pharmacological significance .
Unresolved Questions
  • The environmental persistence and toxicity of long-chain branched alkanes like this compound require further study.
  • Synthetic pathways for specific trimethyldecane isomers remain underexplored, limiting industrial applications.

Biological Activity

2,2,4-Trimethyldecane is an organic compound belonging to the class of branched alkanes. It has garnered interest in various fields due to its potential biological activities, particularly in relation to its role as a volatile organic compound (VOC) and its implications in health and environmental studies. This article explores the biological activity of this compound, focusing on its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C13H28
  • Molecular Weight : 184.37 g/mol
  • Structure : The compound features a branched hydrocarbon structure which influences its reactivity and interaction with biological systems.

1. Volatile Organic Compounds and Health Implications

This compound is classified among VOCs that can be emitted from various sources including industrial processes and biological systems. Studies have shown that VOCs can serve as biomarkers for certain diseases:

  • Lung Cancer Biomarkers : A study highlighted that certain alkanes including this compound are produced during lipid peroxidation processes related to oxidative stress in lung cancer patients. The identification of these compounds in exhaled breath has potential diagnostic implications for lung cancer detection .

2. Antioxidant Properties

Research into the antioxidant capabilities of various organic compounds has indicated that branched alkanes like this compound may exhibit antioxidant activity. This is significant because antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress within biological systems.

  • Case Study : In a comparative study assessing the antioxidant activities of different extracts from natural sources, it was found that branched alkanes could contribute to the overall antioxidant capacity of plant extracts .

3. Antifungal Activity

The antifungal properties of certain organic compounds have been explored in various studies. While specific data on this compound's antifungal activity is limited, related compounds have shown promise against fungal pathogens.

  • Research Findings : A study evaluating various extracts for their antifungal activity against pathogens such as Fusarium oxysporum indicated that structural analogs could inhibit fungal growth effectively .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
2,2-DimethyldecaneLung cancer biomarker
2,3,4-TrimethyldecaneAntioxidant properties
3-Methyl-2-(2-oxopropyl)Antifungal activity
2,5-DimethylhexanePotential VOC biomarker

The biological activities of this compound can be attributed to its structural characteristics which allow it to interact with various biological pathways:

  • Oxidative Stress Response : The compound may influence cellular responses to oxidative stress by modulating pathways associated with lipid peroxidation.
  • Enzyme Interactions : It is hypothesized that branched alkanes can interact with enzymes involved in metabolic pathways related to detoxification and antioxidant defense.

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